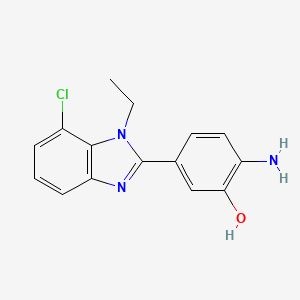

2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol

Description

Properties

IUPAC Name |

2-amino-5-(7-chloro-1-ethylbenzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-2-19-14-10(16)4-3-5-12(14)18-15(19)9-6-7-11(17)13(20)8-9/h3-8,20H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUASJIDXPTTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)N=C1C3=CC(=C(C=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the compound's biological activity based on diverse research findings, including in vitro studies, case studies, and relevant data tables.

- Chemical Name : 2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol

- CAS Number : 1179704-79-0

- Molecular Formula : C15H14ClN3O

- Molecular Weight : 287.74 g/mol

The biological activity of 2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol is primarily linked to its ability to interact with various cellular pathways. Research indicates that it may act as an inhibitor of specific protein-protein interactions (PPIs), particularly those involving the signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in oncogenesis and inflammation.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.8 ± 0.6 | Inhibition of tubulin polymerization |

| SH-SY5Y (Neuroblastoma) | 20.5 ± 0.4 | Reduction of intracellular reactive oxygen species (ROS) |

| HepG2 (Liver Cancer) | 25.0 ± 0.5 | Induction of apoptosis through caspase activation |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In a study assessing its ability to reduce oxidative stress in SH-SY5Y cells, it was found to significantly lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating its potential neuroprotective effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotection in Parkinson's Disease Models : In experiments using H2O2-induced oxidative stress models, treatment with the compound led to improved mitochondrial membrane potential and reduced apoptosis in neuronal cells.

- Cancer Cell Line Studies : In studies involving triple-negative breast cancer cell lines, the compound demonstrated comparable efficacy to standard chemotherapeutic agents, suggesting its potential as a novel therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the benzimidazole family, known for diverse pharmaceutical applications. Below is a detailed comparison with structurally and functionally related derivatives:

Structural Analogues

Key Structural and Functional Differences

The 1-ethyl group introduces steric bulk, which may influence binding specificity in enzymatic targets (e.g., S. aureus thymidylate kinase) . The 2-aminophenol moiety provides hydrogen-bonding sites, differentiating it from 5b, which has a triol group for redox-mediated antioxidant activity .

Biological Activity: 1b and 5b demonstrate antimicrobial and antioxidant efficacy in vitro, with 5b showing superior radical scavenging due to its triol structure . Docking studies on 1b with S. aureus TMK protein revealed binding scores of -8.2 kcal/mol, indicating strong interactions; the target’s chloro and ethyl groups may further optimize binding .

Synthetic Complexity :

Preparation Methods

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed methods have been extensively employed for the synthesis of nitrogen-containing heterocycles including benzimidazoles and related fused systems. The use of palladium dibenzylideneacetone (Pd2(dba)3) as a catalyst in intramolecular cyclization and coupling reactions facilitates the formation of C–N bonds critical for benzimidazole ring closure and subsequent functionalization.

- Key Reaction: Intramolecular C–N bond formation catalyzed by Pd2(dba)3 under basic conditions (e.g., K2CO3) in solvents such as THF or acetone at moderate temperatures (~80°C).

- Mechanism: Involves oxidative addition of Pd(0) into aryl halide bonds, followed by amination and reductive elimination to form the benzimidazole ring.

- Application: This method is suitable for introducing chloro substituents on the aromatic ring, as vinyl chlorides and aryl chlorides have been shown to participate effectively in Pd-catalyzed couplings.

Condensation of o-Phenylenediamine Derivatives with Aldehydes

A classical approach to benzimidazole synthesis involves the condensation of substituted o-phenylenediamines with aldehydes or their derivatives, followed by oxidative cyclization.

- Example: Reaction of 1H-1,3-benzimidazol-2-amine or its chlorinated analog with aromatic aldehydes under microwave-assisted conditions in acetone yields the desired benzimidazole derivatives with high efficiency.

- Conditions: Microwave irradiation at elevated temperatures (~130°C) accelerates the reaction, often in the presence of mild bases or catalysts.

- Advantages: This method allows for the introduction of ethyl groups via alkylation steps prior to or after ring formation, and the chloro substituent can be introduced on the benzimidazole precursor or during ring closure.

Reduction of Benzonitriles to Amines Followed by Cyclization

Another synthetic route involves the reduction of 2-aminobenzonitrile derivatives to the corresponding amines using reducing agents such as borane-tetrahydrofuran (BH3/THF) or sodium borohydride (NaBH4) in trifluoroacetic acid, followed by cyclization to benzimidazole rings.

- Stepwise Approach:

- Reduction of 2-aminobenzonitrile to 2-aminobenzylamine.

- Cyclization with appropriate aldehydes or coupling partners to form the benzimidazole core.

- Subsequent N-alkylation to introduce the ethyl group at N-1.

- Yields: This method has been reported to give good yields and allows for functional group tolerance, including chloro substituents.

Solid-Phase and Cascade Synthetic Techniques

Advanced synthetic techniques such as solid-phase synthesis and cascade palladium-catalyzed domino reactions have been reported for related heterocycles:

- Solid-phase synthesis: Utilizes resin-bound amino acid derivatives and palladium-catalyzed intramolecular cyclizations to form benzimidazole or indoline analogs.

- Cascade reactions: Tandem Suzuki coupling and intramolecular C–N bond formation enable efficient construction of complex heterocycles with chloro substituents on the aromatic ring.

Data Table: Comparative Summary of Preparation Methods

Mechanistic Insights and Research Findings

- The palladium-catalyzed methods rely on selective activation of aryl chloride bonds, which are generally less reactive than bromides or iodides but can be efficiently activated with Pd2(dba)3 and appropriate ligands.

- Microwave-assisted aldehyde condensation accelerates benzimidazole ring closure by promoting imine formation and subsequent cyclization.

- Reduction of nitriles to amines is a versatile step that allows for subsequent functionalization, including selective N-alkylation to install ethyl groups.

- Intramolecular hydrogen bonding in the final compound stabilizes its conformation, as observed in related crystal structure studies, which may influence synthetic strategy and purification.

Q & A

Basic: What are the optimal synthetic routes for 2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging benzimidazole core formation followed by functionalization. Key steps include:

- Condensation reactions under reflux conditions using solvents like ethanol or DMF, with catalysts such as acetic acid or p-toluenesulfonic acid (common in benzimidazole syntheses) .

- Substituent introduction : The 7-chloro and 1-ethyl groups are introduced via nucleophilic substitution or alkylation. For example, ethylation may use ethyl bromide in the presence of a base like K₂CO₃ .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity .

- Validation : Elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity .

Basic: How can the compound’s structure be rigorously characterized?

Methodological Answer:

A combination of analytical techniques is critical:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in spectroscopic data across studies?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Cross-validation : Compare NMR data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Dynamic NMR (DNMR) : Detect tautomeric equilibria in benzodiazole systems by variable-temperature NMR .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., incomplete alkylation products) and adjust reaction stoichiometry .

Advanced: What computational approaches predict the compound’s binding affinity with biological targets?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinase or protease targets). The benzodiazole core may act as a hydrogen-bond acceptor .

- MD simulations : GROMACS or AMBER assess binding stability over time, focusing on substituent effects (e.g., chloro vs. methoxy groups) .

- QSAR models : Correlate electronic parameters (HOMO-LUMO, logP) with activity data from analogs .

Advanced: How do substituents (e.g., chloro, ethyl) influence reactivity and biological activity?

Methodological Answer:

- Electronic effects : The 7-chloro group increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes. Ethyl groups improve lipophilicity (logP), affecting membrane permeability .

- Steric effects : Bulkier substituents may reduce binding in constrained active sites. Compare derivatives like 9a–9e () to optimize steric tolerance .

- Synthetic yield : Electron-withdrawing groups (e.g., -Cl) can slow alkylation steps, requiring elevated temperatures or prolonged reaction times .

Advanced: What strategies address purification challenges for this compound?

Methodological Answer:

- Solvent optimization : Use mixed solvents (e.g., DCM/methanol) for recrystallization to improve crystal quality .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates closely related impurities .

- Chelation-assisted purification : Add EDTA to remove trace metal catalysts from synthesis steps .

Advanced: How can stability under physiological conditions be evaluated?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC .

- pH-solubility profiling : Determine solubility in buffers (pH 1–10) to predict bioavailability. The phenolic -OH may reduce solubility at acidic pH .

- Light sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for storage .

Advanced: What experimental designs elucidate reaction mechanisms in its synthesis?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N-labeled amines to track benzodiazole ring formation via NMR .

- Kinetic studies : Vary reactant concentrations (e.g., ethylating agent) to determine rate laws and identify rate-limiting steps .

- In situ monitoring : ReactIR or Raman spectroscopy captures intermediate species (e.g., Schiff bases) during condensation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.